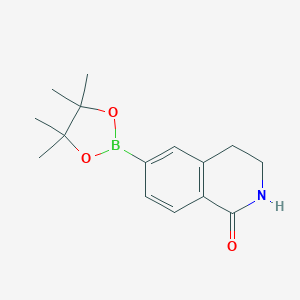

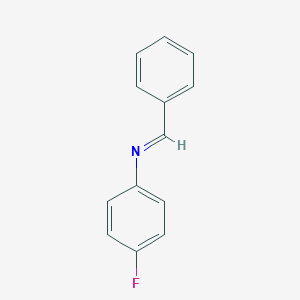

Benzenamine, 4-fluoro-N-(phenylmethylene)-

説明

Synthesis and Evaluation of Selective Inhibitors

The research on 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines (4-fluoro-THBAs) has led to the synthesis of compounds with significant selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT) over the α2-adrenoceptor. Notably, compound 13 demonstrated a selectivity ratio greater than 900, indicating its potential as a CNS-active inhibitor of PNMT .

Crystal Structure Analysis

The crystal structure of 4-(4-aminophenylsulfonyl)benzenamine has been elucidated using single-crystal X-ray diffraction. The structure is characterized by intermolecular hydrogen bonds, which link the molecules into polymers. The sulfonyl group bridges two aniline groups, and the molecular packing is further stabilized by both intermolecular and intramolecular hydrogen bonds .

Synthesis and Photoconductive Properties

N,N-bis(4-methylphenyl)-4-benzenamine was synthesized through a series of reactions, including Ullmann, Vilsmeier, and Wittig reactions. The compound was used in a double-layered photoreceptor cell, exhibiting excellent charge transfer properties. The cell demonstrated high charge acceptance and photosensitivity, indicating the substance's potential as a charge transfer material .

Convenient Method of Synthesis for Bis(ether amine)s

A series of bis(ether amine)s, including 1,2-bis(4'-aminophenoxy)benzene derivatives with fluoro and alkyl substituents, were synthesized. The method involved fluoro displacement or nitro displacement reactions, followed by reduction to obtain the bis(ether amine)s. These compounds are useful for the synthesis of polymers like polyimides, polyamides, and poly(azomethine)s, allowing for a study of structure-property relationships .

Spectral Characterization and Molecular Analysis

(E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines were synthesized and characterized using IR, 1H, and 13C NMR spectral studies. Density functional theory (DFT) was employed to optimize geometrical parameters and calculate molecular properties such as HOMO-LUMO, MEP, and atomic charges. The study also included the calculation of polarizability and first-order hyperpolarizability, contributing to the understanding of the electronic properties of these compounds .

Aggregation-Induced Enhanced Emission Characterization

N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine was synthesized and found to exhibit aggregation-induced emission enhancement (AIEE). The compound showed weak fluorescence in aprotic solvent but strong emission in protic solvent. The AIEE behavior was attributed to the coplanar structure and orderly packing in the aggregated state, which was confirmed by single crystal diffraction data. This property suggests potential applications in fluorescence sensing of volatile organic solvents .

科学的研究の応用

Educational Experiment in Organic Chemistry

Benzenamine derivatives are utilized in educational experiments for undergraduate organic chemistry. An experiment demonstrated the condensation of benzaldehyde with p-methoxyaniline to give 4-methoxy-N-(phenylmethylene)benzenamine. This experiment helps students understand equilibrium processes, condensation reactions, and imine formation, along with azeotropic distillation and mixed-solvent recrystallization techniques (Silverberg et al., 2016).

Neuroimaging and Drug Development

A study presented benzenamine derivatives as potential serotonin transporter (SERT) imaging agents. These ligands showed high binding affinities to SERT and demonstrated promising characteristics for positron emission computed tomography imaging of SERT binding sites in the brain (Parhi et al., 2007).

Thermodynamic Properties in Drug Design

Research into the thermodynamic properties of drug intermediates, including benzenamine derivatives, plays a significant role in the design and synthesis of new drugs. Low-temperature calorimetry studies provided insights into their thermodynamic functions, crucial for understanding their biological activities (Li et al., 2017).

Fluorescent Contrast Agents for Surgery

Benzenamine derivatives have been studied as nerve-highlighting fluorescent contrast agents for image-guided surgery. These agents can cross the blood-nerve barrier, rendering myelinated nerves fluorescent and aiding in nerve-sparing surgical procedures (Gibbs-Strauss et al., 2011).

Molecular Structure and Photovoltaic Properties

Benzenamine derivatives have been synthesized and characterized for their molecular properties, including HOMO-LUMO, MEP, and atomic charges. Their polarizability and hyperpolarizability were studied, indicating applications in photovoltaic materials (Raj et al., 2016).

Corrosion Inhibition

Novel Schiff bases of benzenamine derivatives were synthesized and found to be effective corrosion inhibitors for aluminum alloy in acidic medium. This illustrates the potential of these compounds in industrial applications (Nazir et al., 2019).

特性

IUPAC Name |

N-(4-fluorophenyl)-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJZOCTWYUFFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 4-fluoro-N-(phenylmethylene)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。